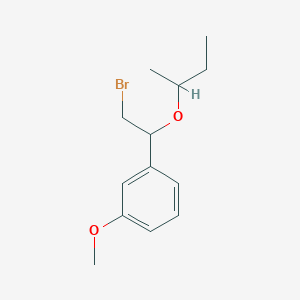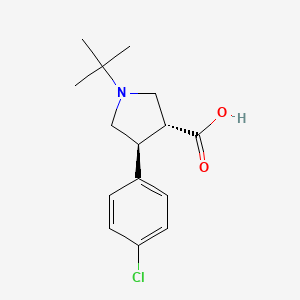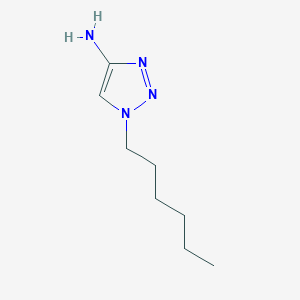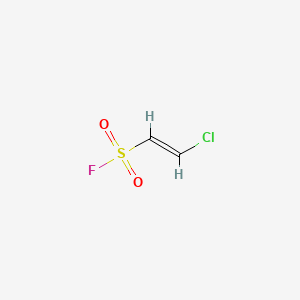![molecular formula C10H13NO B13479764 1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
The synthesis of 1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-pyran and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran-3-one derivatives, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. It has shown activity against certain types of cancer cells and may have applications in neurodegenerative diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The compound affects various signaling pathways, including those related to cell growth and apoptosis. By modulating these pathways, it can exert its therapeutic effects.
Comparación Con Compuestos Similares
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be compared with other benzopyran derivatives:
Similar Compounds: Similar compounds include 1H-2-benzopyran-3-methanamine and 3,4-dihydro-2H-pyran derivatives. These compounds share structural similarities but may differ in their biological activities and applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[(3R)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m1/s1 |
Clave InChI |
MMZKPTNDPNDNKS-SNVBAGLBSA-N |
SMILES isomérico |
C1[C@@H](OCC2=CC=CC=C21)CN |
SMILES canónico |
C1C(OCC2=CC=CC=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


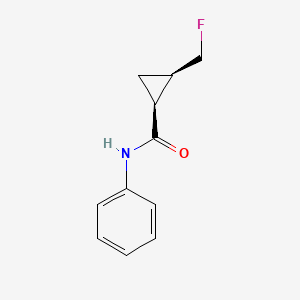
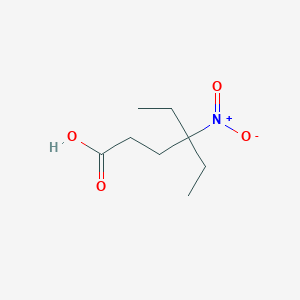
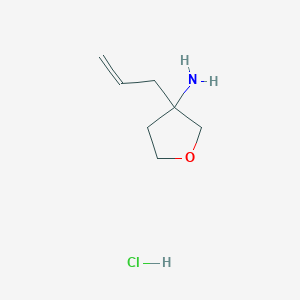
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
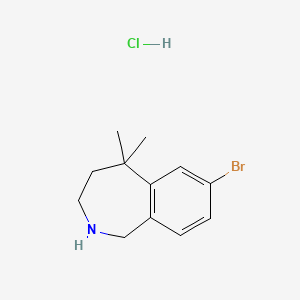
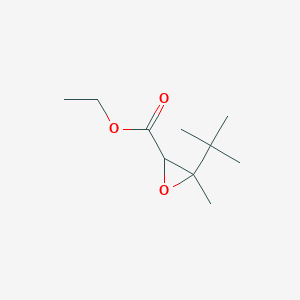
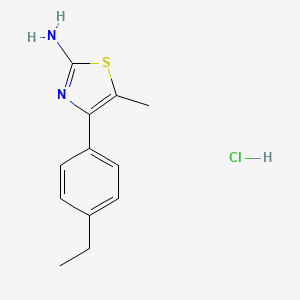
![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
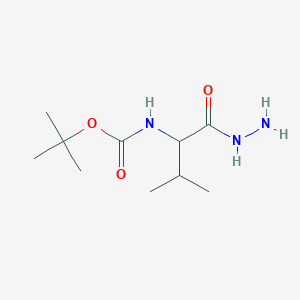
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
